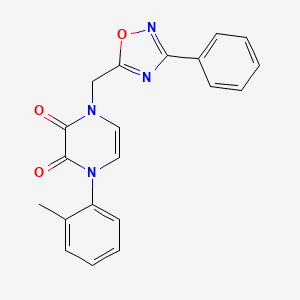

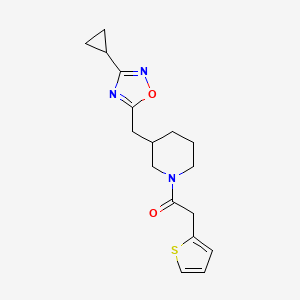

3-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-fluorobenzamide is a chemical entity that likely shares structural and functional characteristics with the pyrazole derivatives described in the provided papers. These derivatives are of interest due to their pharmacological activities and potential use in drug discovery, particularly as anti-inflammatory agents and CB1 receptor antagonists.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves starting with a benzamide scaffold and introducing various substituents to achieve the desired chemical properties. For instance, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide was used as a starting material to prepare substituted pyrazole derivatives through reactions with methylhydrazine or phenylhydrazine, leading to N-substituted pyrazoline derivatives . Similarly, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate in herbicide production, involved oxidation and hydrolysis steps . These methods provide insight into the potential synthetic routes that could be employed for the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is critical for their interaction with biological targets. For example, the position and nature of substituents on the pyrazole ring can significantly influence the compound's affinity and intrinsic activity towards the CB1 cannabinoid receptor, as demonstrated by the varying Ki values reported for different derivatives . The cyclopropyl group and the piperidinyl moiety in the compound of interest are likely to contribute to its unique binding profile and pharmacological effects.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives are varied and can include acylation, cyclization, and substitution reactions. The reactivity of these compounds is often dictated by the substituents present on the benzamide core and the pyrazole ring. For instance, the acryloyl derivatives were reacted with hydrazine hydrate to afford pyrazoline, which could then be further modified . Understanding these reactions is essential for optimizing the synthesis and tailoring the properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application in drug development, as they affect its bioavailability and pharmacokinetics. The presence of halogen atoms, such as chlorine and fluorine, in the compound can also affect its lipophilicity and membrane permeability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research efforts have been dedicated to synthesizing and characterizing pyrazole derivatives due to their potential biological activities. For instance, the synthesis and crystal structure of novel bioactive heterocycles, such as 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, have been reported. These compounds are synthesized through condensation processes, and their structures are characterized using X-ray crystallography, revealing intricate details about their molecular configuration and potential for further modification for biological applications (Thimmegowda et al., 2009).

Biological Activities

The exploration of pyrazole derivatives extends into investigating their biological activities, particularly as potential anticancer and antimicrobial agents. Novel fluoro-substituted benzopyrans have shown anti-lung cancer activity, indicating the therapeutic potential of fluoro-substituted compounds in oncology (Hammam et al., 2005). Similarly, compounds with chloro and fluoro substitutions have been synthesized and evaluated for their antitumor activity, underscoring the relevance of these chemical modifications in developing new therapeutic agents (Naito et al., 2005).

Antimicrobial and Antioxidant Evaluation

The antimicrobial and antioxidant properties of pyrazole derivatives have also been a focus of study. Synthesis and evaluation of Schiff's base, azetidinones, and thiazolidinones based on chloro and fluoro phenylpyrazole have been carried out, demonstrating the compounds' efficacy in these areas (Mistry et al., 2016). This research highlights the potential of such compounds in addressing bacterial resistance and oxidative stress-related conditions.

Wirkmechanismus

Target of Action

The compound’s primary targets are usually proteins or enzymes in the body that it binds to. The nature of these targets can vary widely depending on the specific compound and its intended use. For example, it could target receptors on cell surfaces, enzymes involved in metabolic processes, or components of cellular structures .

Mode of Action

The compound interacts with its targets by binding to them, often leading to a change in the target’s function. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking a cellular process .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites. The downstream effects of this could include changes in cellular function, physiological responses, or disease progression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver or other tissues, and how it is excreted would all impact its effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular signaling or metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures, or their action might be enhanced or inhibited by the presence of other molecules .

Eigenschaften

IUPAC Name |

3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN4O/c19-14-9-12(3-4-15(14)20)18(25)21-13-5-7-24(8-6-13)17-10-16(22-23-17)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITMUGDHPMHNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2501794.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2501797.png)

![2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2501798.png)

![N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline](/img/structure/B2501802.png)

{2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine](/img/structure/B2501803.png)

![1-(2-Azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2501805.png)

![Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![N-{3-[ethyl(phenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2501811.png)

![Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2501813.png)